molecular formula C3H8S2 B594742 1,3-PROPANE-D6-DITHIOL CAS No. 1219803-51-6

1,3-PROPANE-D6-DITHIOL

Cat. No. B594742
CAS RN: 1219803-51-6
M. Wt: 114.254
InChI Key: ZJLMKPKYJBQJNH-NMFSSPJFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Propane-d6-dithiol is a deuterated derivative of 1,3-propanedithiol . It is a colorless liquid with a strong and unpleasant odor . This compound is used as a reagent in organic synthesis, as a cross-linking agent in polymer chemistry, and as a ligand in coordination chemistry .


Synthesis Analysis

1,3-Propanedithiol can be synthesized from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . It is also used in the synthesis of diiron propanedithiolate hexacarbonyl upon reaction with triiron dodecacarbonyl .


Molecular Structure Analysis

The molecular formula of 1,3-Propane-d6-dithiol is C3H8S2 . Its molecular weight is 114.27 g/mol . The InChIKey of the compound is ZJLMKPKYJBQJNH-NMFSSPJFSA-N .


Chemical Reactions Analysis

1,3-Propanedithiol is mainly used for the protection of aldehydes and ketones via their reversible formation of dithianes . A prototypical reaction is its formation of 1,3-dithiane from formaldehyde . The reactivity of this dithiane illustrates the concept of umpolung .


Physical And Chemical Properties Analysis

1,3-Propane-d6-dithiol is a colorless liquid . It has a density of 1.078 g/cm³ . Its melting point is -79 °C and boiling point is 169 °C . It is slightly soluble in water but soluble in all organic solvents .

Scientific Research Applications

Chemical Properties

“1,3-Propane-d6-dithiol” has the molecular formula C3H8S2 and a molecular weight of 108.226 . It is also known by other names such as 1,3-Dimercaptopropane and Trimethylene dimercaptan .

Preparation of Thioketals and Thioacetals

One of the primary applications of 1,3-Propane-d6-dithiol is its use as a reagent in the preparation of thioketals and thioacetals . These compounds are widely used in organic synthesis due to their ability to protect carbonyl groups.

Flavoring Agent

1,3-Propane-d6-dithiol can also act as a flavoring agent . However, the specific flavors it imparts and its usage in food industries would require further investigation.

Synthesis of Cyclic Dithioacetal Derivatives

This compound is used as a precursor in the synthesis of cyclic dithioacetal (1,3-dithiane) derivatives of carbonyl compounds . These derivatives have significant applications in the field of medicinal chemistry and drug design.

Material Science

In the field of material science, 1,3-Propane-d6-dithiol could potentially be used in the synthesis of novel materials. However, specific applications in this field would require further research .

Analytical Chemistry

Given its unique properties, 1,3-Propane-d6-dithiol could potentially be used in analytical chemistry, particularly in chromatography . However, more research would be needed to confirm this application.

Mechanism of Action

Target of Action

1,3-Propane-d6-dithiol, a deuterated derivative of 1,3-propanedithiol, is primarily used as a reagent in organic synthesis . It is known to interact with carbonyl compounds, acting as a protective group for aldehydes and ketones via their reversible formation of dithianes .

Mode of Action

The compound exhibits strong nucleophilic behavior due to the presence of the thiol groups, which can form covalent bonds with electrophiles . This makes it a valuable reagent in organic synthesis, as it can be used to introduce sulfur-containing functional groups into molecules .

Biochemical Pathways

1,3-Propane-d6-dithiol is involved in the synthesis of 1,3-dithianes and 1,3-dithiolanes from carbonyl compounds . It can also react with metal ions to form chelate rings .

Pharmacokinetics

As a stable heavy isotope, 1,3-Propane-d6-dithiol has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The compound’s action results in the formation of dithianes from carbonyl compounds, which can be used for protection during organic synthesis . Additionally, it can form chelate rings when reacting with metal ions .

Action Environment

The compound is soluble in water, ethanol, and diethyl ether, and reacts with strong oxidizing agents . Its reactivity and deuterium substitution make it a useful compound in both organic and inorganic chemistry . The action, efficacy, and stability of 1,3-Propane-d6-dithiol can be influenced by environmental factors such as temperature and the presence of other compounds .

Safety and Hazards

The main hazard of 1,3-Propane-d6-dithiol is its intense stench . It is classified as Acute Tox. 3 Oral, Flam. Liq. 3, and Skin Irrit. 2 . The stench of 1,3-propanedithiol can be neutralized with bleach .

Future Directions

1,3-Propane-d6-dithiol has potential applications in various fields. For instance, it has been used in the synthesis of disulfide-reducing agents from serinol and methyl serinol . These agents show greater stability and their reducing capacity is comparable to that of DTT . This suggests that 1,3-Propane-d6-dithiol could be used to develop new and efficient reducing agents in the future .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-PROPANE-D6-DITHIOL involves the reaction of 1,3-propanedithiol with deuterium gas in the presence of a catalyst.", "Starting Materials": [ "1,3-propanedithiol", "Deuterium gas", "Catalyst" ], "Reaction": [ "The reaction is carried out in a reactor vessel under controlled conditions of temperature and pressure.", "1,3-propanedithiol is introduced into the reactor vessel along with the catalyst.", "Deuterium gas is then introduced into the reactor vessel and the mixture is heated to a temperature of around 200-250°C.", "The reaction is allowed to proceed for several hours until the desired level of deuteration is achieved.", "The product, 1,3-PROPANE-D6-DITHIOL, is then separated from the reaction mixture using standard techniques such as distillation or chromatography." ] }

CAS RN

1219803-51-6

Product Name

1,3-PROPANE-D6-DITHIOL

Molecular Formula

C3H8S2

Molecular Weight

114.254

IUPAC Name

1,1,2,2,3,3-hexadeuteriopropane-1,3-dithiol

InChI

InChI=1S/C3H8S2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2

InChI Key

ZJLMKPKYJBQJNH-NMFSSPJFSA-N

SMILES

C(CS)CS

synonyms

1,3-PROPANE-D6-DITHIOL

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.